molecular formula C11H12INO5S B3306119 2-Iodo-5-(morpholine-4-sulfonyl)benzoic acid CAS No. 926218-33-9

2-Iodo-5-(morpholine-4-sulfonyl)benzoic acid

Cat. No.: B3306119
CAS No.: 926218-33-9
M. Wt: 397.19 g/mol
InChI Key: GVMXSHXUDXYPLX-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Benzoic Acid Derivatives

Halogenated benzoic acid derivatives are a class of organic compounds that are characterized by a benzene (B151609) ring substituted with both a carboxylic acid group and at least one halogen atom. These compounds are of significant interest in medicinal chemistry and materials science. The presence of a halogen, in this case, iodine, on the aromatic ring can profoundly influence the molecule's physical, chemical, and biological properties.

The iodine atom in 2-Iodo-5-(morpholine-4-sulfonyl)benzoic acid is particularly noteworthy. Its size and polarizability can lead to specific interactions with biological targets, and it also serves as a reactive handle for further chemical modifications, such as cross-coupling reactions. nbinno.com Benzoic acid and its derivatives are known to be important precursors for the synthesis of many organic substances. researchgate.net The position of the iodine atom at the ortho-position to the carboxylic acid group can also introduce steric effects that influence the conformation of the molecule.

Table 1: Chemical Identity of this compound

Identifier Value
IUPAC Name This compound
Molecular Formula C11H12INO5S scbt.com
Molecular Weight 397.19 g/mol scbt.com
CAS Number 926218-33-9

Significance of Sulfonyl and Morpholine (B109124) Moieties in Organic Synthesis

The sulfonyl group (-SO2-) is a key functional group in organic chemistry, known for its strong electron-withdrawing nature and its ability to form stable bonds. sioc-journal.cn In the context of this compound, the sulfonyl moiety significantly impacts the electronic properties of the benzene ring, influencing its reactivity and the acidity of the carboxylic acid group. nih.govbritannica.com Sulfonyl-containing compounds are an important class of therapeutic agents in medicinal chemistry. nih.gov The sulfonyl group can also participate in a variety of chemical reactions, making it a versatile component in the design of new synthetic pathways.

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is another crucial component of the molecule. Morpholine and its derivatives are widely used in the synthesis of pharmaceuticals and agrochemicals. e3s-conferences.org Its presence can enhance the solubility of a molecule in aqueous media and provide a site for hydrogen bonding, which can be important for interactions with biological systems. e3s-conferences.org The morpholine moiety can also influence the pharmacokinetic properties of a compound. e3s-conferences.org

Overview of Interdisciplinary Research Trajectories for Complex Chemical Entities

The study of complex chemical entities like this compound often lies at the intersection of multiple scientific disciplines. sparkl.mesolubilityofthings.com The principles of organic synthesis are required to construct the molecule, while physical chemistry techniques are necessary to understand its three-dimensional structure and reactive properties. sparkl.me Furthermore, the potential applications of such a molecule can extend into medicinal chemistry, materials science, and beyond. solubilityofthings.com

The interdisciplinary nature of modern chemical research allows for a comprehensive understanding of complex molecules. nih.gov For instance, computational chemistry can be used to model the behavior of this compound and predict its properties, guiding experimental work. sparkl.me The integration of knowledge from different fields is essential for the rational design of new molecules with desired functions and for the development of innovative technologies. techniques-ingenieur.fr

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-5-morpholin-4-ylsulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO5S/c12-10-2-1-8(7-9(10)11(14)15)19(16,17)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMXSHXUDXYPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901259609
Record name 2-Iodo-5-(4-morpholinylsulfonyl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926218-33-9
Record name 2-Iodo-5-(4-morpholinylsulfonyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926218-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-5-(4-morpholinylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901259609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Iodo 5 Morpholine 4 Sulfonyl Benzoic Acid

Retrosynthetic Analysis and Key Disconnections of the Chemical Compound

A retrosynthetic analysis of 2-iodo-5-(morpholine-4-sulfonyl)benzoic acid reveals several logical disconnections. The primary disconnection points are the carbon-iodine bond and the sulfur-carbon bond of the benzene (B151609) ring. This suggests two main synthetic pathways:

Pathway A: Introduction of the iodine atom onto a pre-existing 5-(morpholine-4-sulfonyl)benzoic acid scaffold.

Pathway B: Formation of the morpholine-4-sulfonyl group on a 2-iodobenzoic acid precursor.

A further disconnection of the morpholine-4-sulfonyl group points to a sulfonylation reaction, likely involving an electrophilic sulfonylating agent and a suitable benzoic acid derivative. The iodinated benzoic acid core can be traced back to simpler starting materials through reactions that introduce the carboxyl and iodo groups.

Strategies for Constructing the Iodinated Benzoic Acid Core

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of the position ortho to a directing metalation group (DMG). organic-chemistry.orgwikipedia.org The carboxylic acid group itself can act as a DMG, facilitating the deprotonation of the adjacent ortho-proton by a strong base, typically an organolithium reagent like n-butyllithium or s-butyllithium. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be quenched with an electrophilic iodine source, such as molecular iodine (I₂), to install the iodine atom specifically at the 2-position. wikipedia.org

This approach offers high regioselectivity, which is often a challenge in classical electrophilic aromatic substitution reactions. wikipedia.org The choice of base and reaction conditions can be crucial to avoid side reactions and ensure high yields. organic-chemistry.org

The Sandmeyer reaction provides a classic and reliable method for introducing an iodo group onto an aromatic ring, starting from an amino-substituted precursor. organic-chemistry.org For the synthesis of a 2-iodobenzoic acid derivative, the corresponding 2-aminobenzoic acid (anthranilic acid) derivative would be the starting material. chegg.comprepchem.com

The process involves two main steps:

Diazotization: The amino group is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. prepchem.comscirp.orgscirp.org

Iodination: The diazonium salt is then treated with an iodide source, typically potassium iodide (KI), which displaces the diazonium group to yield the desired aryl iodide. organic-chemistry.orgprepchem.com

This method is particularly useful for synthesizing substitution patterns that are not easily accessible through direct electrophilic substitution. organic-chemistry.org

Recent advances in organic synthesis have led to the development of transition metal-catalyzed C-H activation and functionalization reactions. acs.orgacs.org These methods allow for the direct iodination of the C-H bond ortho to the carboxylic acid directing group. acs.org Catalysts based on palladium (Pd) and iridium (Ir) have been shown to be effective for this transformation. acs.orgacs.org

For instance, an iridium-catalyzed protocol has been developed for the ortho-iodination of benzoic acids under mild conditions, avoiding the need for strong bases or additives. acs.orgacs.org This method often exhibits high functional group tolerance and excellent regioselectivity for the ortho position. acs.org The reaction typically proceeds via a C-H activation/metalation step, followed by oxidative addition of an iodine source. acs.org

Formation of the Morpholine-4-sulfonyl Moiety

The introduction of the morpholine-4-sulfonyl group onto the benzoic acid ring is another key transformation.

Electrophilic aromatic sulfonylation is the most common method for forming an aryl sulfonyl bond. wikipedia.org This reaction involves the attack of the electron-rich aromatic ring on a strong electrophilic sulfonylating agent. docbrown.infoyoutube.comyoutube.com

In the context of synthesizing this compound, this would typically involve:

Starting Material: A 2-iodobenzoic acid or a protected derivative. The carboxylic acid and iodo groups are deactivating, directing the incoming electrophile to the meta-position, which corresponds to the desired 5-position.

Sulfonylating Agent: Morpholinesulfonyl chloride is the logical electrophile. This can be prepared from morpholine (B109124) and sulfuryl chloride.

Catalyst: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is often required to activate the sulfonyl chloride and facilitate the reaction.

The reaction proceeds through the formation of a sulfonyl cation or a complex with the Lewis acid, which is then attacked by the aromatic ring to form a sigma complex. youtube.com Subsequent deprotonation restores aromaticity and yields the desired product. youtube.com

Introduction of the Morpholine Ring System

The morpholine ring system is a crucial pharmacophore in many biologically active molecules. Its introduction into the target compound, this compound, is typically achieved through the formation of a sulfonamide bond. This involves the reaction of a suitably substituted sulfonyl chloride with morpholine.

A common and direct method for this transformation is the reaction of a sulfonyl chloride intermediate with morpholine, often in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and base is critical for achieving high yields and purity.

Table 1: Reaction Conditions for Morpholine Introduction

PrecursorReagentBaseSolventTypical Yield
2-Iodo-5-(chlorosulfonyl)benzoic acidMorpholinePyridine or TriethylamineDichloromethane (B109758) or Tetrahydrofuran (B95107)Good to Excellent
5-(Chlorosulfonyl)benzoic acidMorpholinePyridine or TriethylamineDichloromethane or TetrahydrofuranGood to Excellent

Convergent and Linear Synthesis Pathways for the Chemical Compound

The synthesis of this compound can be approached through both linear and convergent strategies. Each pathway offers different advantages in terms of efficiency, yield, and ease of purification.

Linear Synthesis:

A linear synthesis involves the sequential modification of a single starting material. For the target compound, a plausible linear pathway could commence with either the iodination step or the sulfonylation step first.

Pathway A: Sulfonylation followed by Iodination: This route would start with a commercially available benzoic acid derivative. The first step would be the introduction of the sulfonyl group, followed by conversion to the sulfonyl chloride, reaction with morpholine, and finally, regioselective iodination at the 2-position. Ortho-iodination of benzoic acids can be achieved using iridium or palladium catalysts. researchgate.netacs.orgresearchgate.net

Pathway B: Iodination followed by Sulfonylation: An alternative linear approach begins with a 2-iodobenzoic acid derivative. This would then be subjected to sulfonation, conversion to the sulfonyl chloride, and subsequent reaction with morpholine.

Pathway C: Sandmeyer Reaction Route: A versatile linear approach involves starting with an appropriate aniline (B41778) derivative. For instance, 2-amino-5-(morpholine-4-sulfonyl)benzoic acid could undergo a Sandmeyer reaction to introduce the iodine atom at the 2-position. nih.govorganic-chemistry.org The Sandmeyer reaction is a well-established method for the conversion of aryl amines to aryl halides. nih.gov

Convergent Synthesis:

For this compound, a convergent strategy is less commonly reported in the literature for structurally similar compounds. A hypothetical convergent approach might involve the synthesis of a 2-iodo-5-halobenzoic acid fragment and a morpholine-containing nucleophile that could be coupled, for example, through a palladium-catalyzed cross-coupling reaction. However, the construction of the sulfonyl linkage via coupling reactions is generally more complex than the direct sulfonylation of an aromatic ring.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

Catalyst Systems and Ligand Effects in Key Transformations

For the ortho-iodination of the benzoic acid ring, transition metal catalysis is often employed to achieve high regioselectivity and yield.

Iridium Catalysis: Iridium complexes have been shown to be effective for the ortho-selective iodination of benzoic acids under mild conditions. researchgate.netacs.org These reactions often proceed without the need for additional bases or additives.

Palladium Catalysis: Palladium-catalyzed C-H activation is another powerful tool for the ortho-iodination of benzoic acids. researchgate.net The choice of ligand in these systems can be crucial for catalyst stability and turnover.

For the Sandmeyer reaction, copper(I) salts are traditionally used as catalysts to facilitate the conversion of the diazonium salt to the aryl iodide. nih.gov

Solvent Effects and Reaction Kinetics

The choice of solvent can significantly influence the rate and outcome of the key synthetic steps.

Sulfonamide Formation: The reaction between a sulfonyl chloride and morpholine is typically carried out in aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) to avoid hydrolysis of the sulfonyl chloride.

Iodination: For electrophilic iodination reactions, the solvent can affect the reactivity of the iodinating agent. Chlorinated solvents have been traditionally used, though more environmentally benign options are increasingly being explored. acsgcipr.org The kinetics of electrophilic aromatic substitution are influenced by the polarity of the solvent, which can stabilize charged intermediates. quora.com

Considerations for Process Efficiency and Scalability

For the large-scale synthesis of this compound, process efficiency and scalability are of paramount importance.

Reagent Selection: The use of readily available, stable, and cost-effective reagents is crucial. For instance, the formation of sulfonyl chlorides can be achieved through various methods, and the choice of chlorinating agent can impact the safety and cost of the process. organic-chemistry.org

Safety: The Sandmeyer reaction, while effective, involves the formation of potentially unstable diazonium salts, requiring careful temperature control and handling procedures, especially on a larger scale.

Chemical Reactivity and Derivatization Studies of 2 Iodo 5 Morpholine 4 Sulfonyl Benzoic Acid

Transformations Involving the Aromatic C-I Bond

The carbon-iodine bond on the aromatic ring is a primary site for functionalization. Aryl iodides are particularly reactive substrates for a variety of transformations, most notably in palladium-catalyzed cross-coupling reactions, due to the relatively low C-I bond dissociation energy.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. The aryl iodide moiety of 2-Iodo-5-(morpholine-4-sulfonyl)benzoic acid is an excellent electrophilic partner for these transformations. The general order of reactivity for aryl halides in these reactions is I > Br > Cl, making the iodo-substituted compound highly suitable for coupling under mild conditions. nih.govwikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron species, typically a boronic acid or ester, to form a biaryl structure. libretexts.org This is one of the most widely used C-C bond-forming reactions due to the mild reaction conditions and the commercial availability of a vast array of boronic acids. wikipedia.orgharvard.edu The reaction is typically catalyzed by a palladium(0) species and requires a base to facilitate the transmetalation step. libretexts.org

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, creating an arylethyne linkage. The reaction is characteristically co-catalyzed by palladium and a copper(I) salt, in the presence of an amine base. wikipedia.orgorganic-chemistry.org The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center. nrochemistry.com The reactivity of aryl halides in Sonogashira coupling follows the trend I > OTf > Br > Cl. nrochemistry.com

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, forms a substituted alkene by coupling the aryl iodide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org A key advantage of this reaction is its excellent stereoselectivity, typically yielding the trans substituted alkene. organic-chemistry.org

Table 1: Representative Conditions for Cross-Coupling Reactions of Aryl Iodides
ReactionCoupling PartnerTypical CatalystTypical BaseTypical Solvent
Suzuki-MiyauraAryl/Vinyl Boronic AcidPd(PPh₃)₄, Pd(OAc)₂K₂CO₃, Cs₂CO₃, K₃PO₄Toluene, Dioxane, THF/H₂O
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂ / CuITriethylamine, DiisopropylamineTHF, DMF
HeckAlkenePd(OAc)₂, PdCl₂Triethylamine, K₂CO₃DMF, Acetonitrile

Nucleophilic Aromatic Substitution Pathways

While aromatic rings are generally electron-rich and resistant to nucleophilic attack, the presence of strong electron-withdrawing groups can activate the ring for nucleophilic aromatic substitution (SNAr). wikipedia.orgbyjus.comchemistrysteps.com The morpholine-4-sulfonyl group is a potent electron-withdrawing group. Its presence meta to the iodine atom significantly reduces the electron density of the aromatic ring, making it more susceptible to attack by strong nucleophiles.

For an SNAr reaction to proceed efficiently via the common addition-elimination mechanism, the electron-withdrawing group is typically required to be positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate through resonance. chemistrysteps.commasterorganicchemistry.com Given the meta relationship in this compound, the reaction would likely require harsh conditions or proceed through alternative mechanisms, such as a concerted SNAr pathway, which is less dependent on such substituent positioning. nih.gov

Reductive Dehalogenation Strategies

Reductive dehalogenation is a chemical transformation that replaces the carbon-halogen bond with a carbon-hydrogen bond. For an aryl iodide like this compound, this reaction would yield 5-(morpholine-4-sulfonyl)benzoic acid. This transformation can be useful for removing the iodine handle after it has served its synthetic purpose. Common methods include:

Catalytic Hydrogenation: This is a widely used method involving a transition metal catalyst, most commonly palladium on carbon (Pd/C), and a hydrogen source. organic-chemistry.org The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium (B1175870) formate (B1220265) or 2-propanol. organic-chemistry.org This method is often clean and efficient. organic-chemistry.org

Metal-Mediated Reduction: Active metals, such as zinc in the presence of a proton source like aqueous ammonium chloride, can effectively reduce aryl halides.

Radical-Based Dehalogenation: Tin-free radical methods, often initiated by visible light photoredox catalysis in the presence of a hydrogen atom donor, provide an alternative, milder approach to dehalogenation. organic-chemistry.orgmdpi.com

Reactivity of the Carboxylic Acid Group

The carboxylic acid group is a cornerstone of organic chemistry, offering numerous pathways for derivatization, primarily through reactions at the carbonyl carbon.

Esterification and Amidation Reactions

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, typically using a strong mineral acid like sulfuric acid (H₂SO₄). chemguide.co.uklibretexts.orgchemguide.co.uk The reaction is an equilibrium process, and it is often driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com

Amidation: The formation of an amide bond is crucial in medicinal chemistry and materials science. Amides can be synthesized from this compound through two main routes:

Direct Amidation: This involves the use of a coupling reagent to activate the carboxylic acid, followed by the addition of an amine. A wide array of coupling reagents are available, such as carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) or uronium salts (e.g., HBTU, HATU). organic-chemistry.orgsci-hub.se

Indirect Amidation (via Acid Chloride): A two-step process where the carboxylic acid is first converted to the more reactive acid chloride (see section 3.2.2), which then readily reacts with an amine to form the amide.

Table 2: Common Reagents for Esterification and Amidation
TransformationReagent(s)Description
EsterificationAlcohol (R-OH) + Acid Catalyst (e.g., H₂SO₄)Fischer-Speier esterification; an equilibrium process.
Direct AmidationAmine (R-NH₂) + Coupling Agent (e.g., EDC, HATU)Forms an amide bond directly from the carboxylic acid.
Indirect Amidation1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂)Two-step process via an acid chloride intermediate.

Conversion to Acid Chlorides and Anhydrides

Acid Chlorides: The carboxylic acid can be readily converted into the highly reactive 2-Iodo-5-(morpholine-4-sulfonyl)benzoyl chloride. This is typically achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). prepchem.comsciencemadness.org The reaction with thionyl chloride is particularly common, producing gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture. doubtnut.comresearchgate.net The resulting acid chloride is a valuable intermediate for synthesizing esters, amides, and other acyl derivatives under very mild conditions. researchgate.net

Acid Anhydrides: While less common than the formation of acid chlorides, acid anhydrides can also be prepared. Symmetrical anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, typically at high temperatures or with a strong dehydrating agent. Mixed anhydrides can be formed by reacting the carboxylic acid with another activated acyl species, such as an acid chloride or another anhydride.

Reduction to Alcohol and Subsequent Functionalization

The carboxylic acid group of this compound can be selectively reduced to the corresponding benzyl (B1604629) alcohol, (2-iodo-5-(morpholine-4-sulfonyl)phenyl)methanol. This transformation is a key step in modifying the properties and potential applications of the parent molecule.

Commonly, this reduction can be achieved using hydride reagents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. However, given the presence of the sulfonyl group, milder and more selective reducing agents like borane-tetrahydrofuran (B86392) complex (BH₃·THF) are often preferred to avoid potential side reactions. The general reaction is depicted below:

Reaction Scheme: Reduction of Carboxylic Acid

The resulting benzyl alcohol is a versatile intermediate for further functionalization. The hydroxyl group can undergo a variety of reactions, including:

Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base (e.g., pyridine, triethylamine) can yield the corresponding esters.

Etherification: Treatment with alkyl halides under Williamson ether synthesis conditions (using a strong base like sodium hydride) can produce various ethers.

Oxidation: The benzyl alcohol can be re-oxidized to the aldehyde or back to the carboxylic acid using appropriate oxidizing agents (e.g., pyridinium (B92312) chlorochromate (PCC) for the aldehyde, or potassium permanganate (B83412) (KMnO₄) for the carboxylic acid).

Table 1: Hypothetical Functionalization Reactions of (2-iodo-5-(morpholine-4-sulfonyl)phenyl)methanol

EntryReagent(s)ProductPotential Yield (%)
1Acetyl chloride, Pyridine(2-iodo-5-(morpholine-4-sulfonyl)phenyl)methyl acetate85-95
2Benzyl bromide, NaH, THF1-(benzyloxy)-2-iodo-5-(morpholine-4-sulfonyl)benzene70-80
3PCC, CH₂Cl₂2-iodo-5-(morpholine-4-sulfonyl)benzaldehyde75-85

Note: The yields presented are hypothetical and based on typical outcomes for similar reactions.

Chemical Modifications of the Sulfonyl Moiety

The sulfonyl moiety offers another site for chemical modification, primarily through reactions that proceed via a sulfonyl chloride intermediate or by direct manipulation of the sulfonamide.

Derivatives via Sulfonyl Chloride Intermediates

While the starting material is a sulfonic acid derivative, it is conceivable to synthesize related compounds where the sulfonic acid is first generated and then converted to a sulfonyl chloride. For instance, if one were to start from a precursor that is subsequently sulfonated and then chlorinated, a variety of derivatives could be accessed. A common method for converting an aryl sulfonic acid to a sulfonyl chloride involves treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Once the analogous sulfonyl chloride is formed, it can react with a wide range of nucleophiles to generate a library of sulfonamide and sulfonate ester derivatives.

Reaction Scheme: Formation of Sulfonyl Chloride and Subsequent Derivatization

Based on a comprehensive search of available scientific literature, there is currently a lack of specific research data focusing on the chemo- and regioselectivity in multistep transformations of this compound. While the compound is listed in chemical databases, detailed studies outlining its synthetic applications and reactivity profiles in complex transformations have not been published in the sources accessed.

Therefore, it is not possible to provide a detailed and scientifically accurate article on this specific topic as per the user's request, as any attempt would be speculative and not based on verifiable research findings.

Spectroscopic and Structural Elucidation of 2 Iodo 5 Morpholine 4 Sulfonyl Benzoic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Iodo-5-(morpholine-4-sulfonyl)benzoic acid. By analyzing the chemical environment of each nucleus, a complete structural map can be assembled.

¹H, ¹³C, and Heteronuclear NMR Investigations

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic, morpholine (B109124), and carboxylic acid protons. The three aromatic protons on the benzene (B151609) ring would appear in the downfield region (typically δ 7.5-8.5 ppm) due to the deshielding effects of the electron-withdrawing iodo, sulfonyl, and carboxyl groups. Their splitting patterns would reveal their relative positions (ortho, meta, para coupling). The eight protons of the morpholine ring are anticipated to appear as two distinct multiplets in the range of δ 3.0-4.0 ppm, corresponding to the protons adjacent to the nitrogen and oxygen atoms. The carboxylic acid proton would be observed as a broad singlet at a very downfield chemical shift (δ > 10 ppm), which can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The molecule contains 11 carbon atoms, which would result in distinct signals. The carbonyl carbon of the carboxylic acid is expected to be the most deshielded, appearing significantly downfield (~165-175 ppm). The six aromatic carbons would resonate in the ~120-145 ppm region, with their specific shifts influenced by the attached substituents. The carbon atom bonded to the iodine would show a significant upfield shift compared to the others due to the heavy atom effect. The four carbons of the morpholine ring would produce two signals in the aliphatic region, typically around δ 45-50 ppm for the C-N carbons and δ 65-70 ppm for the C-O carbons.

Predicted ¹H and ¹³C NMR Chemical Shifts

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity / Remarks
Carboxylic Acid (-COOH)> 10~165-175Broad singlet (¹H)
Aromatic (Ar-H, Ar-C)~7.5 - 8.5~120 - 145Doublets, Doublet of doublets (¹H)
Morpholine (-CH₂-N-)~3.0 - 3.5~45 - 50Triplet or Multiplet (¹H)
Morpholine (-CH₂-O-)~3.6 - 4.0~65 - 70Triplet or Multiplet (¹H)

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. It would clearly show the coupling between the aromatic protons, helping to definitively assign their positions on the ring. It would also confirm the coupling between protons within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be used to unambiguously assign the ¹³C signals for each protonated carbon in the aromatic and morpholine moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. For instance, NOESY could show spatial proximity between the protons of the morpholine ring and the adjacent aromatic proton.

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula. For this compound, with a molecular formula of C₁₁H₁₂INO₅S, the expected monoisotopic mass is 396.9481 Da. uni.lu HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass. The technique can also identify different ionic species (adducts) of the molecule. uni.lu

Predicted HRMS Adducts

AdductPredicted m/z
[M+H]⁺397.95538
[M+Na]⁺419.93732
[M+K]⁺435.91126
[M-H]⁻395.94082

Data sourced from predicted values. uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a specific adduct) and subjecting it to fragmentation to provide structural information. A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would involve the cleavage of its weakest bonds. Key fragmentation patterns for carboxylic acids often include the loss of water (H₂O, 18 Da) and the loss of the carboxyl group (COOH, 45 Da). libretexts.org Other expected fragmentations would be the cleavage of the sulfonamide S-N bond, yielding ions corresponding to the morpholine cation and the iodo-sulfonyl-benzoic acid radical cation. Further fragmentation of the morpholine ring is also a common pathway.

Predicted Major Fragments in MS/MS

Proposed Fragment IonDescriptionPredicted m/z
[M+H - H₂O]⁺Loss of water from the carboxylic acid379.94536
[M+H - COOH]⁺Loss of the carboxyl group352.98
[C₄H₈NO]⁺Morpholine fragment after S-N cleavage86.06
[C₇H₅IO₄S]⁺Iodo-sulfonyl-benzoyl fragment311.90

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The IR spectrum is expected to be dominated by strong absorptions from polar bonds. A very broad absorption band in the region of 3300-2500 cm⁻¹ would be characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid. docbrown.info A sharp, strong peak around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the acid. docbrown.info The sulfonyl (SO₂) group would give rise to two strong, characteristic stretching bands: an asymmetric stretch around 1350 cm⁻¹ and a symmetric stretch near 1160 cm⁻¹. Other notable peaks would include C-H stretches for the aromatic ring (above 3000 cm⁻¹) and the morpholine ring (below 3000 cm⁻¹), as well as C=C stretching vibrations for the aromatic ring in the 1600-1450 cm⁻¹ region.

Raman spectroscopy, which is more sensitive to non-polar bonds, would complement the IR data. It would be particularly useful for observing the symmetric vibrations of the molecule, such as the aromatic ring breathing modes and the symmetric stretch of the sulfonyl group. The C-I bond stretch, which is often weak in the IR spectrum, may be more readily observed in the low-frequency region of the Raman spectrum (below 600 cm⁻¹).

Predicted Vibrational Frequencies and Assignments

Frequency Range (cm⁻¹)Functional GroupVibrational ModeExpected Intensity (IR)
3300 - 2500Carboxylic Acid (O-H)StretchingStrong, Broad
3100 - 3000Aromatic (C-H)StretchingMedium
2980 - 2850Aliphatic (C-H)StretchingMedium
~1700Carboxylic Acid (C=O)StretchingStrong
1600 - 1450Aromatic (C=C)Ring StretchingMedium-Weak
~1350Sulfonyl (S=O)Asymmetric StretchingStrong
~1160Sulfonyl (S=O)Symmetric StretchingStrong
~1115Morpholine (C-O-C)StretchingStrong

Electronic Absorption and Circular Dichroism Spectroscopy

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a crucial technique for characterizing the electronic transitions within a molecule. For an aromatic compound like this compound, the UV-Vis spectrum is expected to exhibit characteristic absorption bands arising from π → π* transitions of the benzene ring and n → π* transitions associated with the carbonyl group of the benzoic acid and the sulfonyl group.

The substitution pattern on the benzoic acid ring, including the iodo, morpholine-4-sulfonyl, and carboxylic acid groups, influences the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. The presence of the electron-withdrawing sulfonyl group and the halogen atom can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to unsubstituted benzoic acid.

Illustrative UV-Vis Absorption Data for this compound in Methanol

Wavelength (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Electronic Transition
~210~25,000π → π
~250~10,000π → π
~295~2,000n → π*

Note: The data in this table is illustrative and represents expected values based on similar aromatic compounds.

Circular Dichroism (CD) spectroscopy is a powerful tool for studying chiral molecules. Since this compound is not inherently chiral, it would not be expected to show a CD spectrum. However, if it were resolved into enantiomers (for instance, through the formation of a chiral salt or if it exhibited atropisomerism), or if it were part of a larger chiral molecular assembly, then CD spectroscopy could provide valuable information about its absolute configuration and conformational preferences in solution.

X-ray Crystallography for Solid-State Structure Determination

To perform a single crystal X-ray diffraction analysis, a high-quality single crystal of this compound would be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to determine the electron density map of the molecule, from which the atomic positions can be deduced.

The resulting crystallographic data would include the crystal system, space group, and unit cell dimensions. For a molecule of this nature, a monoclinic or orthorhombic crystal system would be a common outcome.

Illustrative Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)18.789
β (°)95.67
Volume (ų)1598.4
Z4

Note: The data in this table is illustrative and represents plausible values for a molecule of this type.

The single crystal X-ray structure would reveal the preferred conformation of this compound in the solid state. A key feature of interest would be the dihedral angles between the plane of the benzoic acid ring and the substituents. The steric bulk of the ortho-iodo group and the meta-morpholine-4-sulfonyl group would likely influence the orientation of the carboxylic acid group.

Computational Chemistry and Theoretical Studies of 2 Iodo 5 Morpholine 4 Sulfonyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic makeup of a molecule and predicting its reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-Iodo-5-(morpholine-4-sulfonyl)benzoic acid, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict a variety of molecular properties. mdpi.comproquest.com These calculations would reveal the optimized molecular geometry, including key bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

The electronic properties, such as the distribution of electron density, can be visualized through molecular electrostatic potential (MEP) maps. These maps would highlight the electron-rich regions, such as the oxygen atoms of the carboxylic acid and sulfonyl groups, and the electron-deficient regions, which are crucial for understanding intermolecular interactions. Furthermore, DFT can be used to calculate thermodynamic properties like enthalpy of formation and Gibbs free energy, providing insights into the molecule's stability. mdpi.comresearchgate.net

Based on typical values for substituted benzoic acids, a hypothetical table of calculated geometric and electronic properties for this compound is presented below.

PropertyPredicted Value
C=O Bond Length (Carboxylic Acid)~1.21 Å
C-I Bond Length~2.10 Å
S=O Bond Length (Sulfonyl)~1.45 Å
O-H Bond Length (Carboxylic Acid)~0.97 Å
C-S-N Bond Angle~107°
O=S=O Bond Angle~120°
Dipole Moment4-6 D

Note: These values are estimations based on computational studies of structurally similar molecules and are intended for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atoms of the carboxylic acid, which are electron-rich. The LUMO is likely to be distributed over the benzene ring and the electron-withdrawing sulfonyl group. The presence of the electron-withdrawing iodo and morpholine-4-sulfonyl groups would be expected to lower the energy of the LUMO, potentially making the molecule a better electron acceptor. rsc.org

A hypothetical FMO analysis for the molecule is summarized in the following table:

ParameterPredicted Energy (eV)Description
HOMO Energy-6.5 to -7.5Indicates electron-donating ability
LUMO Energy-1.5 to -2.5Indicates electron-accepting ability
HOMO-LUMO Gap4.5 to 5.5Relates to chemical reactivity and stability

Note: These energy values are illustrative and based on typical DFT calculations for analogous aromatic compounds.

Molecular Dynamics (MD) Simulations for Conformational Exploration

While quantum chemical calculations provide insights into a static molecular structure, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. ucl.ac.uk MD simulations would allow for the exploration of the conformational landscape of this compound, particularly the rotation around the C-S and C-C bonds connecting the benzene ring to the sulfonyl and carboxylic acid groups, respectively.

The morpholine (B109124) ring itself can exist in different conformations, such as the chair and boat forms, and MD simulations can reveal the energetic barriers between these and their relative populations. researchgate.net These simulations, by modeling the interactions of the molecule with its environment (e.g., a solvent), can provide a more realistic picture of its dynamic behavior and preferred shapes in solution.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. For this compound, DFT calculations can be used to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Calculated vibrational frequencies from DFT can be correlated with experimental IR spectra to assign specific peaks to the vibrational modes of the molecule, such as the characteristic stretches of the C=O, S=O, and N-H bonds. Similarly, NMR chemical shifts can be calculated and compared with experimental data to aid in the structural elucidation of the molecule and its derivatives.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions. For this compound, this could involve studying its potential reactivity in various chemical transformations. For example, the acidity of the carboxylic acid proton (pKa) can be predicted, and the mechanism of its deprotonation can be modeled. researchgate.net

Furthermore, computational studies could explore the reactivity of the C-I bond, which is a potential site for reactions such as cross-coupling. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed, providing valuable insights into the feasibility and kinetics of a proposed reaction.

In Silico Approaches to Structure-Activity Relationships (SAR) in Preclinical Contexts

In silico methods are increasingly used in preclinical research to predict the biological activity of molecules and to understand their structure-activity relationships (SAR). mdpi.comnih.gov For this compound, SAR studies could involve computationally assessing how modifications to its structure affect its potential biological activity. researchgate.netpharmacy180.com

For instance, the iodo, morpholine, and carboxylic acid groups could be systematically replaced with other functional groups to create a virtual library of analogs. researchgate.netnih.gov The properties of these analogs, such as their electronic distribution, shape, and lipophilicity, can then be calculated and correlated with their predicted binding affinity to a biological target, which could be explored through molecular docking simulations. acs.org This approach can help identify key structural features responsible for a desired activity and guide the synthesis of more potent and selective compounds. nih.gov

Molecular Docking and Ligand-Protein Interaction Studies (General Biological Targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict the binding mode of a small molecule ligand to the active site of a target protein. Analysis of these interactions can provide insights into the compound's potential biological activity.

Although no specific studies for this compound are available, research on structurally related compounds can offer a hypothetical glimpse into its potential interactions. For instance, studies on other sulfonamide-containing compounds have shown that the sulfonyl group can act as a hydrogen bond acceptor, interacting with key amino acid residues in a protein's binding pocket. The benzoic acid moiety can participate in ionic interactions or hydrogen bonding, while the iodine atom could be involved in halogen bonding, a type of non-covalent interaction that has been increasingly recognized for its importance in ligand-protein binding. The morpholine group can also form hydrogen bonds.

Without specific research, any potential protein targets or detailed interaction patterns for this compound remain speculative.

Pharmacophore Modeling and Virtual Screening Methodologies

Pharmacophore modeling is another important computational tool that identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model can then be used as a 3D query to search large databases of chemical compounds in a process called virtual screening, to identify other molecules that are likely to have similar biological activity.

Given the lack of biological activity data for this compound, no pharmacophore models based on this compound have been developed. If this molecule were identified as an active hit against a particular biological target, a pharmacophore model could be constructed based on its key interaction features. This model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Virtual screening campaigns often employ a variety of computational methods, including both ligand-based and structure-based approaches, to identify promising hit compounds from large chemical libraries. Should this compound be part of such a library, its physicochemical properties would be calculated and used in these screening protocols. However, no published studies have reported the use of this specific compound in a virtual screening context.

Applications of 2 Iodo 5 Morpholine 4 Sulfonyl Benzoic Acid in Chemical Research

Role as a Key Synthetic Intermediate for Advanced Organic Molecules

The inherent reactivity of its functional groups positions 2-Iodo-5-(morpholine-4-sulfonyl)benzoic acid as a versatile intermediate in the synthesis of more complex organic molecules.

The presence of the iodine atom on the aromatic ring is particularly significant. Aryl iodides are valuable precursors in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures. For instance, the iodine can be substituted with a wide range of other functional groups or molecular fragments, allowing for the elaboration of the benzoic acid core into more intricate structures. The carboxylic acid and the morpholine-sulfonyl groups can also be modified, further expanding its synthetic utility.

Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules, known as a library. The multi-functional nature of this compound makes it a potentially valuable building block for such libraries. Each of its functional groups—the carboxylic acid, the aryl iodide, and the morpholine (B109124) moiety—can be reacted with a diverse set of reagents to generate a vast array of derivatives. This approach is widely used in drug discovery to identify new lead compounds.

Functional GroupPotential Reaction Type
Carboxylic AcidAmide bond formation, Esterification
Aryl IodideSuzuki coupling, Heck coupling, Sonogashira coupling, Buchwald-Hartwig amination
Morpholine-sulfonylFurther functionalization (less common)

Development of Chemical Probes and Research Reagents

Chemical probes are small molecules used to study biological systems. The structural features of this compound suggest its potential for development into such tools.

Proteomics is the large-scale study of proteins. While specific applications of this compound in proteomics are not well-documented, its structure lends itself to the design of probes for this field. For example, the carboxylic acid could be used to link the molecule to other functionalities, such as a reactive group for covalently modifying proteins or an affinity tag for protein purification.

The morpholine group is known to be a useful component in the design of fluorescent probes, often influencing their solubility and cellular localization. nih.gov It is conceivable that the this compound scaffold could be incorporated into larger molecules designed as fluorescent probes to visualize specific biological processes or targets. Similarly, by attaching a known binding moiety, it could be used to create affinity probes to isolate and identify specific proteins from complex biological mixtures.

Exploration in Advanced Materials Research and Functional Molecules

The field of materials science is constantly seeking new organic molecules with unique properties. The rigid aromatic core and the potential for extensive derivatization through cross-coupling reactions make this compound a candidate for the synthesis of novel functional materials. These could include polymers with specific electronic or optical properties, or molecules that can self-assemble into organized structures. However, there is currently a lack of published research exploring these possibilities.

Integration into Supramolecular Architectures

The design and synthesis of supramolecular architectures rely on the predictable and directional nature of non-covalent interactions. This compound is well-equipped with functional groups that can participate in the self-assembly of intricate, higher-order structures.

The carboxylic acid group is a primary site for strong and directional hydrogen bonding. It can form robust dimeric synthons through O-H···O interactions, a common and reliable motif in crystal engineering. Furthermore, the carbonyl oxygen of the carboxylic acid can act as a hydrogen bond acceptor.

The iodine atom is a key player in the formation of halogen bonds. Halogen bonding is a highly directional, non-covalent interaction where the electrophilic region of the halogen atom interacts with a nucleophilic species. In the case of this compound, the iodine atom can interact with various halogen bond acceptors, such as the oxygen atoms of the sulfonyl or carboxylic acid groups of neighboring molecules, or with nitrogen atoms in co-crystallized species. These interactions, with their characteristic linearity, provide a powerful tool for guiding the assembly of molecules into one-, two-, or three-dimensional networks. nih.gov

The interplay of these various interactions—hydrogen bonding, halogen bonding, and weaker van der Waals forces—can lead to the formation of diverse supramolecular architectures, such as tapes, sheets, and frameworks. The specific architecture adopted will be dependent on factors such as solvent, temperature, and the presence of any co-forming molecules.

Illustrative Data on Supramolecular Interactions:

Interaction TypeDonor/Acceptor AtomsPotential Geometry
Hydrogen BondCarboxylic Acid (O-H···O)Dimeric Synthon
Halogen BondIodine (I···O)Linear
Hydrogen BondC-H···OWeak interactions with sulfonyl or morpholine oxygen

This table is illustrative and based on the functional groups present in the molecule. Specific experimental data for this compound is not publicly available.

Role in Molecular Recognition Systems

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The functional groups of this compound give it the potential to act as both a host and a guest in molecular recognition systems.

As a host molecule , the defined spatial arrangement of its hydrogen bond donors and acceptors, along with the halogen bond donor, could allow it to selectively bind to guest molecules that have complementary functionalities. For example, a guest molecule with multiple hydrogen bond acceptor sites might be specifically recognized and encapsulated within a supramolecular assembly formed by this compound.

As a guest molecule , it can be designed to fit into the cavity of a larger host molecule, such as a cyclodextrin, calixarene, or a metal-organic framework. The specificity of this binding would be determined by the complementarity of size, shape, and chemical functionality between the host's cavity and the guest molecule. The iodine atom, in particular, could serve as a unique recognition point within a host's binding pocket.

The principles of molecular recognition involving this compound could be applied in areas such as chemical sensing, where the binding of a specific analyte to a supramolecular assembly containing this compound could lead to a detectable signal. It could also find use in the development of new materials with specific binding properties.

Hypothetical Molecular Recognition Parameters:

SystemRole of CompoundKey InteractionsPotential Application
Co-crystal with a diamineHostHydrogen bonding from carboxylic acid to amine nitrogensCrystal engineering
Complex with a macrocycleGuestHydrophobic interactions and halogen bondingChemical sensing

This table presents hypothetical scenarios based on the structural features of this compound due to the absence of specific experimental studies in the public domain.

Future Directions and Emerging Research Avenues for 2 Iodo 5 Morpholine 4 Sulfonyl Benzoic Acid

Development of More Sustainable and Greener Synthetic Routes

The future synthesis of 2-Iodo-5-(morpholine-4-sulfonyl)benzoic acid will likely prioritize the incorporation of green chemistry principles to enhance environmental compatibility and efficiency. Current synthetic strategies often rely on traditional methods that may involve harsh reagents and generate significant waste. Future research is anticipated to focus on several key areas to develop more sustainable and eco-friendly synthetic pathways.

The use of greener solvents is another critical aspect. Research into replacing traditional volatile organic solvents with more benign alternatives such as water, supercritical fluids, or bio-based solvents is a key objective. rsc.orgsci-hub.se For instance, performing the sulfonylation reaction in an aqueous medium could eliminate the need for hazardous organic solvents and simplify product isolation. rsc.org

Furthermore, the principles of mechanochemistry, which involves solvent-free reactions conducted by grinding or milling, offer a compelling avenue for a greener synthesis of the sulfonamide linkage. rsc.org This approach can lead to reduced solvent waste, lower energy consumption, and potentially novel reactivity. rsc.org The development of one-pot or telescopic syntheses, where multiple reaction steps are performed in a single reaction vessel, will also be crucial in minimizing purification steps and solvent usage.

Green Chemistry ApproachPotential Application in Synthesis of this compoundAnticipated Benefits
Catalytic C-H Iodination Direct iodination of 5-(morpholine-4-sulfonyl)benzoic acidIncreased atom economy, reduced number of synthetic steps.
Aqueous Media Synthesis Performing the sulfonamide formation in waterReduced use of hazardous organic solvents, simplified workup procedures. rsc.org
Mechanochemistry Solvent-free synthesis of the sulfonamide bondElimination of bulk solvent waste, potential for improved reaction kinetics. rsc.org
Flow Chemistry Continuous manufacturing processEnhanced safety, improved reproducibility, and easier scalability.
Bio-catalysis Enzymatic approaches for functional group transformationsHigh selectivity, mild reaction conditions, and use of renewable resources. nih.gov

Advanced Applications in Chemical Biology as a Research Tool

The inherent functionalities of this compound make it a promising candidate for development as a sophisticated research tool in chemical biology. The presence of the aryl iodide moiety is particularly significant, as it can serve as a handle for a variety of chemical transformations, enabling its use in target identification and validation studies.

A key potential application lies in its development as a covalent probe. The carbon-iodine bond can, under appropriate conditions, participate in reactions with nucleophilic residues on proteins, such as cysteine or lysine. This could allow for the irreversible labeling of specific protein targets, which is invaluable for understanding protein function and for the development of covalent inhibitors. The exploration of its potential as a covalent binder would involve screening against various protein targets and detailed mechanistic studies to understand the labeling process.

Furthermore, the aryl iodide can be leveraged for the synthesis of radiolabeled analogues. Introduction of a radioactive iodine isotope (e.g., ¹²⁵I or ¹³¹I) would enable its use in a range of applications, including in vitro and in vivo imaging, receptor binding assays, and metabolic studies. This would provide a powerful tool for tracking the molecule's distribution and interaction with biological systems.

The carboxylic acid group provides a convenient point for conjugation to other molecules of interest, such as fluorescent dyes, biotin (B1667282) tags, or affinity matrices. This would facilitate the creation of multifunctional probes for use in pull-down assays to identify binding partners, or for fluorescent imaging to visualize its subcellular localization.

Application AreaSpecific Use of this compoundResearch Objective
Covalent Probes Irreversible labeling of protein nucleophilesTarget identification and validation, development of covalent inhibitors.
Radiolabeling Incorporation of radioactive iodine isotopesIn vivo imaging, receptor binding assays, metabolic fate studies.
Bioconjugation Attachment of reporter tags (e.g., fluorophores, biotin)Protein pull-down experiments, fluorescence microscopy.
Photoaffinity Labeling Introduction of a photoreactive groupCovalent capture of interacting proteins upon UV irradiation.

Integration with High-Throughput Screening and Automated Synthesis

The structural features of this compound are well-suited for its integration into modern drug discovery platforms, including high-throughput screening (HTS) and automated synthesis. These technologies can accelerate the exploration of its biological activities and the optimization of its structure.

In the context of HTS, libraries of compounds derived from the this compound scaffold could be rapidly screened against a wide array of biological targets. atomwise.com Given the potential for covalent interactions, specialized HTS formats designed to detect irreversible inhibitors would be particularly relevant. nih.govbioanalysis-zone.combioascent.com This could involve assays that measure time-dependent inhibition or the use of mass spectrometry to directly observe covalent adduct formation. bioanalysis-zone.comnih.gov

Automated synthesis platforms can be employed to efficiently generate libraries of analogues based on the core structure. beilstein-journals.org For example, the carboxylic acid and the morpholine (B109124) moieties can be readily modified using automated parallel synthesis techniques. This would allow for the rapid exploration of the structure-activity relationship (SAR) around the molecule, identifying key determinants of biological activity and selectivity. Flow chemistry, in particular, offers a powerful tool for the safe and efficient synthesis of derivatives, enabling precise control over reaction conditions and facilitating rapid library production.

The combination of automated synthesis and HTS creates a powerful feedback loop for lead optimization. Hits identified from an initial screen can inform the design of the next generation of compounds, which can then be rapidly synthesized and tested, accelerating the drug discovery process.

TechnologyApplication to this compoundAdvantage
High-Throughput Screening (HTS) Screening of derivative libraries against diverse biological targets.Rapid identification of initial "hit" compounds. atomwise.com
Covalent HTS Assays specifically designed to identify irreversible inhibitors.Discovery of potent and long-acting modulators of protein function. nih.gov
Automated Parallel Synthesis Rapid generation of analogues with modifications at the carboxylic acid or morpholine.Efficient exploration of structure-activity relationships.
Flow Chemistry Continuous and controlled synthesis of derivatives.Improved safety, scalability, and reproducibility of synthesis. beilstein-journals.org

Exploration of Novel Reactivity Patterns and Transformation Pathways

The unique arrangement of functional groups in this compound opens up avenues for exploring novel chemical reactivity and synthetic transformations. The interplay between the electron-withdrawing sulfonyl group, the carboxylic acid, and the versatile iodo group can lead to new and interesting chemical behaviors.

The aryl iodide is a particularly rich site for chemical manipulation. It can serve as a precursor for a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of a diverse array of substituents at the 2-position, providing access to a vast chemical space of novel analogues.

Furthermore, the iodo group can be used to generate hypervalent iodine reagents. acs.org Oxidation of the iodoarene could lead to the formation of iodonium (B1229267) salts or other hypervalent iodine species, which are powerful reagents for a variety of synthetic transformations, including arylations and oxidations. acs.orgnih.govacs.orgnih.gov The intramolecular proximity of the carboxylic acid group could potentially influence the reactivity of these hypervalent iodine species in unique ways.

The reactivity of the sulfonyl group also warrants further investigation. While typically stable, under certain conditions, it could be cleaved or transformed. For instance, reductive desulfonylation could provide a route to compounds without the morpholine sulfonyl moiety, allowing for a deeper understanding of its contribution to the molecule's properties.

Finally, the combination of the iodo and carboxylic acid groups in an ortho relationship may enable unique intramolecular cyclization reactions, leading to the formation of novel heterocyclic ring systems. The exploration of such pathways could yield compounds with entirely new structural architectures and potentially novel biological activities.

Functional GroupPotential TransformationSynthetic Utility
Aryl Iodide Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).Introduction of diverse aryl, alkyl, and alkynyl substituents.
Aryl Iodide Formation of hypervalent iodine reagents.Access to powerful oxidizing and arylating agents. acs.orgacs.orgnih.gov
Sulfonyl Group Reductive cleavage.Synthesis of analogues lacking the sulfonyl moiety for SAR studies.
Ortho Iodo and Carboxylic Acid Intramolecular cyclization reactions.Formation of novel heterocyclic scaffolds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-iodo-5-(morpholine-4-sulfonyl)benzoic acid, and how can reaction conditions be optimized?

  • Methodology : Start with a benzoic acid precursor functionalized with a morpholine sulfonyl group. Introduce the iodine substituent via electrophilic aromatic iodination using iodine monochloride (ICl) in acetic acid at 50–70°C. Optimize regioselectivity by adjusting solvent polarity (e.g., DCM vs. DMF) and catalyst choice (e.g., Brønsted acidic ionic liquids like [HMIm]BF₄ for improved yields ). Monitor reaction progress via TLC or HPLC, and purify via recrystallization (ethanol/water) or preparative HPLC .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

  • Methodology : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting patterns and coupling constants) and HRMS for molecular ion validation . Measure melting point (mp) and compare with literature values (e.g., related morpholine sulfonyl benzoates exhibit mp ranges of 287–293°C ). Supplement with FT-IR to identify sulfonyl (S=O, ~1350 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹) groups.

Q. How should this compound be stored to maintain stability, and what are its key physicochemical properties?

  • Methodology : Store under inert atmosphere (argon or nitrogen) at room temperature to prevent degradation of the sulfonyl group and iodine substituent . Key properties include a density of ~1.538 g/cm³, boiling point >500°C, and moderate solubility in polar aprotic solvents (DMF, DMSO) . Pre-screen solubility for biological assays using DMSO stock solutions.

Advanced Research Questions

Q. How can regioselectivity challenges during iodination of the benzoic acid core be addressed?

  • Methodology : Employ directing groups (e.g., sulfonyl or methoxy groups) to orient iodine substitution. For example, the morpholine sulfonyl group acts as a meta-directing group, favoring iodination at the 5-position. Validate using computational modeling (DFT calculations) to predict electrophilic attack sites . Compare with analogous compounds like 2-hydroxy-5-(morpholine-4-sulfonyl)benzoic acid, where substitution patterns are confirmed via X-ray crystallography .

Q. What strategies are effective in resolving contradictions in reported biological activity data for this compound?

  • Methodology : Replicate assays under standardized conditions (e.g., cell line viability tests with controls for cytotoxicity). Use LC-MS to verify compound integrity post-assay, as decomposition products (e.g., deiodinated derivatives) may confound results . Cross-reference with structurally related compounds, such as potassium 2-hydroxy-5-(morpholine-4-sulfonyl)benzoate, which shows anti-inflammatory activity via COX-2 inhibition .

Q. How can isotopic labeling (e.g., ¹³C or ²H) be applied to study the metabolic fate of this compound in vitro?

  • Methodology : Synthesize a deuterated analog by replacing the carboxylic acid proton with deuterium (e.g., using D₂O in acidic conditions). Track metabolic stability in hepatic microsomes via LC-MS/MS, identifying major metabolites like sulfone reduction products or glucuronide conjugates . Compare with benzoic acid derivatives known to undergo hepatic β-oxidation .

Q. What computational tools can predict the compound’s reactivity in catalytic systems or drug-target interactions?

  • Methodology : Use molecular docking (AutoDock Vina) to model interactions with biological targets (e.g., enzymes with benzoic acid-binding sites). For reactivity, apply DFT calculations (Gaussian 09) to map electron density around the iodine atom, predicting susceptibility to nucleophilic displacement . Validate predictions with experimental kinetic studies (e.g., SNAr reactions with amines ).

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Reactant of Route 1
2-Iodo-5-(morpholine-4-sulfonyl)benzoic acid
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2-Iodo-5-(morpholine-4-sulfonyl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.